Product packaging for 1-Methyl-2-(phenylthio)-1H-imidazole(Cat. No.:CAS No. 79487-95-9)

1-Methyl-2-(phenylthio)-1H-imidazole

Cat. No.: B8764368
CAS No.: 79487-95-9
M. Wt: 190.27 g/mol
InChI Key: ORCWXWOSEJBVPQ-UHFFFAOYSA-N
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Description

Contextualization of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active molecules and functional materials. lifechemicals.comjournalijcar.org Its derivatives are integral to numerous natural products, including the amino acid histidine and the neurotransmitter histamine. lifechemicals.commdpi.com The imidazole ring's unique electronic properties, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to participate in a variety of chemical interactions, making it a privileged scaffold in medicinal chemistry. mdpi.comnih.gov

The therapeutic applications of imidazole derivatives are extensive and well-documented, with compounds exhibiting a wide spectrum of pharmacological activities. nih.govresearchgate.netwisdomlib.org These include antifungal, antibacterial, anti-inflammatory, anticancer, and antiviral properties. journalijcar.orgnih.govresearchgate.netresearchgate.netmdpi.com The versatility of the imidazole core allows for extensive functionalization, enabling the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.net Beyond medicine, imidazole derivatives are crucial in materials science, where they are utilized in the development of ionic liquids, polymers, and corrosion inhibitors. lifechemicals.comnumberanalytics.comnbinno.com They also serve as important ligands for catalysts in various organic transformations. lifechemicals.com

Table 1: Selected Applications of Imidazole Derivatives

Field Examples of Applications
Medicinal Chemistry Antifungal agents, anticancer drugs, anti-inflammatory compounds, antibacterial therapies. nih.govresearchgate.netwisdomlib.org
Materials Science Ionic liquids, polymers with high thermal stability, corrosion inhibitors. lifechemicals.comnumberanalytics.comnbinno.com
Catalysis N-heterocyclic carbene (NHC) ligands for transition metal catalysis. lifechemicals.com

| Supramolecular Chemistry | Building blocks for metal-organic frameworks (MOFs) and chemosensors. mdpi.comuminho.pt |

Significance of Sulfur-Containing Heterocycles in Organic Synthesis and Beyond

The incorporation of sulfur into heterocyclic frameworks gives rise to a class of compounds with unique chemical reactivity and biological activity. bookpi.orgnih.gov Sulfur-containing heterocycles are prevalent in many pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comnih.gov The sulfur atom, with its ability to exist in various oxidation states (thioether, sulfoxide (B87167), sulfone), imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. tandfonline.com

Thioethers, characterized by a C-S-C linkage, are a key functional group within this class. wikipedia.org The sulfur atom in a thioether is nucleophilic and can be readily oxidized, providing a handle for further chemical transformations. youtube.comchemeurope.com In drug design, the thioether moiety can modulate a compound's lipophilicity, metabolic stability, and binding affinity to receptors. tandfonline.com The development of synthetic methodologies for the construction of carbon-sulfur bonds is an active area of research, with numerous strategies available for the synthesis of sulfur-containing heterocycles. thieme-connect.com The presence of both nitrogen and sulfur in a heterocyclic ring often leads to compounds with enhanced biological properties. nih.govopenmedicinalchemistryjournal.com

Table 2: Key Attributes of Sulfur-Containing Heterocycles

Attribute Description
Biological Activity Exhibit a broad range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. bookpi.orgnih.gov
Versatile Chemistry The sulfur atom can exist in multiple oxidation states, allowing for diverse chemical modifications. tandfonline.com
Drug Design The thioether group can influence a molecule's pharmacokinetic and pharmacodynamic profiles. tandfonline.com

| Synthetic Accessibility | A variety of synthetic methods are available for the construction of these heterocycles. thieme-connect.com |

Historical and Current Research Trajectories for 1-Methyl-2-(phenylthio)-1H-imidazole

The synthesis and study of this compound and its analogues are situated at the intersection of imidazole and sulfur chemistry. Research into related compounds, such as 2-(phenylthiomethyl)-1H-benzo[d]imidazole derivatives, has demonstrated their potential as antitumor agents. nih.govresearchgate.net The synthesis of such molecules often involves the reaction of a substituted imidazole or benzimidazole (B57391) with a sulfur-containing electrophile. For instance, one-pot syntheses have been developed for similar structures, highlighting the efficiency of modern synthetic methods. researchgate.netresearchgate.net

While specific historical research trajectories for this compound are not extensively documented in dedicated reviews, the interest in this compound and its derivatives can be inferred from the broader context of research into functionalized imidazoles and thioethers. Current research likely focuses on the continued exploration of the biological activities of this class of compounds, driven by the promising results observed for structurally related molecules. The development of novel synthetic routes that are more efficient and environmentally benign is also a probable area of investigation. Furthermore, the potential application of these compounds in materials science and catalysis remains an open field for exploration. The study of 1-Methyl-2-(methylthio)-1H-imidazole as an impurity of Thiamazole (a medication used to treat hyperthyroidism) also indicates the relevance of such compounds in pharmaceutical analysis and quality control. lgcstandards.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Histidine
Histamine
2-(phenylthiomethyl)-1H-benzo[d]imidazole
1-Methyl-2-(methylthio)-1H-imidazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B8764368 1-Methyl-2-(phenylthio)-1H-imidazole CAS No. 79487-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79487-95-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-methyl-2-phenylsulfanylimidazole

InChI

InChI=1S/C10H10N2S/c1-12-8-7-11-10(12)13-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ORCWXWOSEJBVPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Methyl 2 Phenylthio 1h Imidazole and Its Derivatives

Direct Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole

The direct synthesis of this compound can be approached by either building the heterocyclic ring from acyclic precursors or by functionalizing a pre-existing imidazole (B134444) ring.

Precursor-Based Cyclization Approaches

Constructing the this compound scaffold from linear precursors is a fundamental synthetic strategy. One common approach involves the cyclization of N-methylthiourea derivatives. While many methods first generate 1-methyl-1H-imidazole-2-thiol (methimazole), which is subsequently S-phenylated, certain cyclization strategies can be adapted to introduce the phenylthio group more directly.

A plausible synthetic route involves the reaction of an N-methylated aminocarbonyl or aminoacetal precursor with a source of the phenylthio group. For instance, the condensation of a methylamino-acetaldehyde acetal (B89532) with phenyl isothiocyanate could theoretically lead to the desired imidazole ring after cyclization and dehydration.

Another established method for forming 2-thioimidazoles is the reaction of α-aminoketones or α-aminoacetals with thiocyanate (B1210189) salts, followed by N-alkylation. However, to directly obtain the target compound, a more tailored approach would be required, such as using a pre-formed N-phenyl-S-alkylisothiourea derivative in a condensation reaction with an appropriate 1,2-dicarbonyl equivalent. Cyclodesulfurization of specifically designed thiourea (B124793) precursors, a method noted in the synthesis of related benzimidazoles, offers another potential pathway where an N-(2-oxoethyl)-N'-methylthiourea is cyclized. nih.govnih.gov

Functionalization of Pre-formed Imidazole Rings

A more direct and widely applicable method for synthesizing this compound involves the C-H functionalization of a pre-formed 1-methyl-1H-imidazole ring. The proton at the C2 position of the imidazole ring is the most acidic, making it susceptible to deprotonation by a strong base.

This strategy typically involves the following steps:

Deprotonation: 1-Methyl-1H-imidazole is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the 2-lithio-1-methyl-1H-imidazole intermediate.

Thiolation: This highly reactive intermediate is then quenched with an electrophilic sulfur reagent. For the introduction of a phenylthio group, diphenyl disulfide (PhSSPh) is an effective reagent. The nucleophilic carbanion at the C2 position attacks the disulfide bond, displacing a thiophenolate anion and forming the desired C-S bond.

This sequence provides a high-yielding and regioselective route to the target compound, leveraging the inherent acidity of the C2 proton.

Starting MaterialReagentsIntermediateProduct
1-Methyl-1H-imidazole1) n-BuLi, THF, -78 °C 2) Diphenyl disulfide (PhSSPh)2-Lithio-1-methyl-1H-imidazoleThis compound

Synthesis of Substituted this compound Analogues

The synthesis of derivatives of this compound is crucial for developing structure-activity relationships in medicinal chemistry and materials science. These syntheses focus on the regioselective introduction of functional groups at various positions on the core scaffold.

Regioselective Functionalization at Imidazole Ring Positions

With the N1 and C2 positions occupied, further functionalization targets the remaining nitrogen (N3) for quaternization or the C4 and C5 carbon atoms for substitution.

While the N1 position in the target molecule is already methylated, the synthesis of a diverse library of N-substituted analogues is a key objective. The general strategy involves the N-alkylation of 2-(phenylthio)-1H-imidazole, which can be prepared via the functionalization of imidazole followed by S-phenylation of the resulting imidazole-2-thiol.

The alkylation of 2-(phenylthio)-1H-imidazole with an alkylating agent, such as methyl iodide, in the presence of a base yields the N-substituted product. The choice of base and solvent can influence the regioselectivity of the alkylation, although for a symmetrical intermediate like 2-(phenylthio)-1H-imidazole, N1 and N3 are equivalent prior to substitution. Common conditions involve using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or THF. beilstein-journals.orgnih.gov

Representative Conditions for N-Alkylation of 2-(Phenylthio)-1H-imidazole
Alkylating Agent (R-X)BaseSolventProduct
Methyl iodide (CH₃I)NaHTHFThis compound
Benzyl bromide (BnBr)K₂CO₃DMF1-Benzyl-2-(phenylthio)-1H-imidazole
Ethyl bromide (EtBr)Cs₂CO₃Acetonitrile1-Ethyl-2-(phenylthio)-1H-imidazole

Direct C-H functionalization at the C4 and C5 positions represents a modern and efficient method for elaborating the this compound scaffold. The inherent reactivity of the imidazole C-H bonds is generally C2 > C5 > C4. nih.govacs.org Since the C2 position is already substituted, functionalization is directed towards C5 and, to a lesser extent, C4.

Transition-metal catalysis, particularly with palladium or nickel, is a powerful tool for these transformations. rsc.org Direct arylation, for example, can be achieved by reacting the imidazole substrate with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The regioselectivity between C4 and C5 can be challenging to control but can be influenced by the steric and electronic nature of the substituents, the choice of catalyst, and the reaction conditions. nih.govacs.org For instance, palladium-catalyzed arylations often show a preference for the more sterically accessible and electronically distinct C5 position. nih.gov

Examples of C-H Functionalization Reactions on the Imidazole Core
Reaction TypeReagents & ConditionsPositionProduct Type
Direct ArylationAryl Bromide, Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Cs₂CO₃), High Temp.C5 (major)5-Aryl-1-methyl-2-(phenylthio)-1H-imidazole
HalogenationN-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), AcetonitrileC5/C44/5-Halo-1-methyl-2-(phenylthio)-1H-imidazole
NitrationHNO₃/H₂SO₄C4/C54/5-Nitro-1-methyl-2-(phenylthio)-1H-imidazole

These regioselective functionalization methods provide access to a wide array of substituted analogues, enabling detailed exploration of their chemical and biological properties. nih.govmdpi.com

Modification of the Phenylthio Moiety

The phenylthio group attached to the imidazole ring is not merely a static substituent; it offers a reactive handle for further molecular elaboration. The sulfur atom and the phenyl ring are both amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

One key modification involves the oxidation of the sulfur atom. The sulfide (B99878) in the phenylthio moiety can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. This transformation significantly alters the electronic and steric properties of the substituent, which can be useful in modulating biological activity. For instance, studies on other heterocyclic scaffolds have shown that replacing a sulfur atom with a sulfone can impact solubility and biological efficacy. mdpi.com

Additionally, the phenyl ring of the phenylthio group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the thioether group, functional groups such as nitro, halogen, or alkyl groups can be introduced onto the phenyl ring. These modifications provide a straightforward method for creating a library of analogs with varied electronic and lipophilic characteristics.

Table 1: Potential Modifications of the Phenylthio Moiety
Reaction TypeTarget SitePotential ReagentsResulting Functional Group
OxidationSulfur Atomm-CPBA, H₂O₂Sulfoxide (-SO-Ph), Sulfone (-SO₂-Ph)
Electrophilic Aromatic SubstitutionPhenyl RingHNO₃/H₂SO₄, Br₂/FeBr₃Nitro (-C₆H₄-NO₂), Bromo (-C₆H₄-Br)

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are prized for their atom economy, reduction of waste, and operational simplicity, making them a cornerstone of modern organic synthesis and drug discovery. bohrium.comnih.gov

The synthesis of the imidazole core is well-suited to MCR approaches. The classical Radziszewski synthesis, first reported in 1882, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. researchgate.net Modern variations of this reaction employ different catalysts and conditions to improve yields and broaden the substrate scope.

For the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, various catalytic systems have been developed. For example, zinc acetate (B1210297) dihydrate (Zn(OAc)2·2H2O) has been used as an inexpensive and eco-friendly catalyst for the condensation of an aldehyde, benzil, and ammonium (B1175870) acetate under solvent-free conditions. researchgate.net To achieve selectivity between tri- and tetrasubstituted imidazoles, catalysts like silica-supported fluoroboric acid (HBF4–SiO2) and zinc tetrafluoroborate (B81430) (Zn(BF4)2) have proven effective. rsc.org These methods allow for the assembly of highly functionalized imidazole rings in a single step, which can then be further modified to produce specific targets like this compound.

Table 2: Examples of Multicomponent Reactions for Imidazole Synthesis
Reaction Name/TypeComponentsCatalyst ExampleProduct TypeReference
Radziszewski-type Synthesis1,2-Dicarbonyl, Aldehyde, Ammonium AcetateZn(OAc)₂·2H₂O (solvent-free)2,4,5-Trisubstituted Imidazoles researchgate.net
Four-Component Reaction1,2-Diketone, Aldehyde, Amine, Ammonium AcetateZn(BF₄)₂1,2,4,5-Tetrasubstituted Imidazoles rsc.org
Three-Component ReactionBenzil, Aromatic Aldehyde, Ammonium AcetateLemon Juice (Biocatalyst)2,4,5-Triaryl-1H-imidazoles scispace.comresearchgate.net

Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. researchgate.netnih.gov These reactions are instrumental in the synthesis of derivatives of this compound, allowing for the introduction of a wide array of substituents onto the imidazole or phenyl rings.

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov This reaction could be used to attach new aryl or alkyl groups to a halogenated precursor of the target molecule. Similarly, other palladium-catalyzed reactions like the Heck and Sonogashira couplings can be used to introduce alkenyl and alkynyl groups, respectively.

For the formation of C-N and C-S bonds, copper-catalyzed reactions, such as the Ullmann condensation, and palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are frequently employed. These methodologies are crucial for constructing the 2-(phenylthio) linkage itself or for adding further amine-containing substituents to the core structure. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. beilstein-journals.org

Table 3: Key Metal-Catalyzed Coupling Reactions for Derivative Synthesis
ReactionCatalyst (Typical)Bond FormedReactantsReference
Suzuki-Miyaura CouplingPalladium (e.g., Pd(PPh₃)₄)C(sp²)-C(sp²)Aryl Halide + Arylboronic Acid nih.gov
Ullmann CondensationCopper (e.g., CuI)C-S / C-NAryl Halide + Thiol / Amine beilstein-journals.org
Buchwald-Hartwig AminationPalladium (e.g., Pd₂(dba)₃)C-NAryl Halide + Amine beilstein-journals.org

Green Chemistry Approaches in Imidazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net In the context of imidazole synthesis, this translates to the development of more environmentally benign and sustainable methodologies.

One prominent green approach is the use of non-toxic, renewable, and biodegradable catalysts. An innovative example is the use of lemon juice as a natural, acidic bio-catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.comresearchgate.net This method offers advantages such as low cost, simple work-up, and good yields while avoiding hazardous metal catalysts. scispace.com

Other green strategies focus on alternative reaction media and energy sources. The use of water as a solvent, or performing reactions under solvent-free conditions, significantly reduces the environmental impact associated with volatile organic compounds (VOCs). researchgate.net Furthermore, energy-efficient techniques like microwave irradiation and ultrasonic promotion can dramatically shorten reaction times and increase product yields compared to conventional heating methods. researchgate.netresearchgate.net Catalytic systems are also being designed for reusability, such as solid-supported catalysts, which can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. rsc.org

Table 4: Comparison of Conventional vs. Green Approaches in Imidazole Synthesis
AspectConventional MethodGreen Chemistry ApproachReference
CatalystStrong mineral acids, heavy metalsBio-catalysts (e.g., lemon juice), reusable solid acids (e.g., HBF₄–SiO₂) rsc.orgscispace.com
SolventVolatile organic compounds (VOCs)Water, ethanol, or solvent-free conditions researchgate.netscispace.com
Energy SourceConventional heating (oil bath)Microwave irradiation, ultrasonic irradiation researchgate.netresearchgate.net
EfficiencyLonger reaction times, often requires multiple stepsShorter reaction times, high atom economy via MCRs researchgate.netscispace.com

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 2 Phenylthio 1h Imidazole

Reactions Involving the Imidazole (B134444) Nucleus

The reactivity of the imidazole core in 1-Methyl-2-(phenylthio)-1H-imidazole is influenced by the electronic effects of the 1-methyl and 2-phenylthio substituents. The imidazole ring itself is an electron-rich heterocycle, which generally predisposes it to electrophilic attack. nih.gov

Electrophilic substitution on the imidazole ring typically occurs at the C-4 and C-5 positions, which are the most electron-rich. nih.govuobabylon.edu.iq The substitution pattern of this compound will be directed by the combined influence of the 1-methyl and 2-phenylthio groups. The 1-methyl group is an activating group that directs incoming electrophiles to the C-5 position. The 2-phenylthio group, containing a sulfur atom with lone pairs, can also direct ortho and para (in this case, to the C-5 and C-4 positions). The interplay of these directing effects suggests that electrophilic substitution will likely occur at the C-5 and C-4 positions of the imidazole ring.

Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and sulfonation. uobabylon.edu.iq For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid.

ReactionReagentsTypical Position of Substitution on Imidazole Ring
NitrationHNO₃/H₂SO₄C-4 or C-5
BrominationBr₂C-4 or C-5
SulfonationH₂SO₄/SO₃C-4 or C-5

Nucleophilic substitution on the imidazole ring is generally challenging due to the electron-rich nature of the heterocycle. globalresearchonline.netresearchgate.net Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. globalresearchonline.net In the case of this compound, the 1-methyl and 2-phenylthio groups are not strongly electron-withdrawing, making direct nucleophilic substitution on the imidazole nucleus unfavorable under normal conditions.

However, a special case of nucleophilic substitution of hydrogen can occur in 2H-imidazole N-oxides, proceeding through an "addition-elimination" pathway. mdpi.com This specific reaction is not directly applicable to this compound as it is not an N-oxide.

The imidazole ring is generally stable, but it can undergo ring-opening under certain conditions. For example, treatment of imidazoles with benzoyl chloride in the presence of a base can lead to the cleavage of the imidazole ring. uobabylon.edu.iq While not specifically documented for this compound, this reaction represents a potential pathway for the degradation of the imidazole nucleus.

Rearrangement reactions involving the imidazole ring itself are not common. More often, rearrangements may occur in substituents attached to the ring.

Transformations of the Phenylthio Group

The phenylthio group attached to the C-2 position of the imidazole ring is a key site for chemical transformations.

The sulfur atom in the phenylthio group is susceptible to oxidation. Thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. beilstein-journals.org This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and environmentally friendly choice. beilstein-journals.org The reactivity of azole-containing thioethers in oxidation reactions can be influenced by the nature of the azole ring. beilstein-journals.org

The oxidation of this compound would proceed in two steps: first to 1-Methyl-2-(phenylsulfinyl)-1H-imidazole (the sulfoxide) and then to 1-Methyl-2-(phenylsulfonyl)-1H-imidazole (the sulfone).

Starting MaterialOxidizing AgentProduct
This compoundH₂O₂ (1 equivalent)1-Methyl-2-(phenylsulfinyl)-1H-imidazole
This compoundH₂O₂ (excess)1-Methyl-2-(phenylsulfonyl)-1H-imidazole

The carbon-sulfur bond of the thioether linkage can be cleaved under certain conditions. Metal-free methods for the cleavage of C-S bonds in thioethers have been developed. For instance, N-chlorosuccinimide (NCS) can mediate the cleavage of thioethers. researchgate.net While specific studies on this compound are not available, these general methods suggest that the phenylthio group could be cleaved and potentially replaced by other functional groups. The cleavage of the C-S bond would likely lead to the formation of a 2-functionalized 1-methylimidazole (B24206) derivative.

Mechanistic Studies of Key Reactions of this compound

The chemical behavior of this compound is dictated by the interplay of the electron-rich imidazole ring, the nucleophilic sulfur atom of the phenylthio group, and the N-methyl substituent. While detailed mechanistic studies specifically focused on this compound are limited in publicly available literature, plausible reaction pathways can be inferred from studies of analogous 2-(arylthio)imidazoles and related heterocyclic systems. Key reactions of this compound likely involve transformations at the sulfur atom (oxidation), electrophilic substitution on the imidazole ring, and potential cleavage of the carbon-sulfur bond under specific conditions.

Investigation of Reaction Intermediates

Direct spectroscopic or trapping evidence for reaction intermediates in transformations of this compound is not extensively documented. However, based on analogous reactions of similar compounds, the formation of several types of intermediates can be postulated.

In the context of C-H arylthiolation of 2H-imidazole N-oxides with thiophenols, a proposed mechanism involves the formation of an intermediate where the thiophenol has added to the imidazole ring. mdpi.com This suggests that in related reactions, intermediates involving the addition of a reagent to the imidazole core are feasible.

For electrophilic substitution reactions on the imidazole ring, the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, is a well-established mechanism for aromatic compounds. uobabylon.edu.iq In the case of this compound, an electrophile would attack one of the carbon atoms of the imidazole ring, leading to a positively charged intermediate. The stability of this intermediate would influence the regioselectivity of the substitution.

Oxidation of the sulfide (B99878) linkage would proceed through a sulfur-centered intermediate. The initial oxidation would likely form a sulfoxide (B87167), which could then be further oxidized to a sulfone. These transformations are common for thioethers. masterorganicchemistry.com

Kinetic Studies and Rate Law Derivations

In the case of the oxidation of the thioether group, the kinetics would depend on the oxidizing agent used. For instance, with a peroxy acid, the reaction is generally considered to be a bimolecular process. The rate would be dependent on the concentrations of both the thioether and the oxidizing agent.

A study on the electrophilic substitution of imidazo[2,1-b]thiazoles, which share some structural similarities, determined rate constants for acid-catalyzed deuteriation, indicating that quantitative kinetic studies on related heterocyclic systems are feasible. rsc.org

Stereochemical Aspects of Transformations

The stereochemical outcomes of reactions involving this compound would be most relevant in transformations that create a new stereocenter.

One such transformation is the oxidation of the sulfur atom. The oxidation of a thioether to a sulfoxide results in the formation of a chiral center at the sulfur atom, as sulfoxides are tetrahedral and can be chiral if the two organic substituents are different. In the case of this compound, oxidation to the corresponding sulfoxide would produce a chiral molecule. The stereoselectivity of this oxidation would depend on the nature of the oxidizing agent and the reaction conditions. The use of a chiral oxidizing agent could potentially lead to an enantiomerically enriched or enantiomerically pure sulfoxide. Further oxidation to the achiral sulfone would result in the loss of this stereocenter.

Another stereochemical consideration would be in reactions where a substituent is introduced to the imidazole ring, creating a new chiral center. The stereochemical course of such a reaction would depend on the mechanism and the presence of any chiral auxiliaries or catalysts. For SN2 reactions at a chiral center within a substituent, inversion of stereochemistry is typically observed. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 2 Phenylthio 1h Imidazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Unidimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational methods for the structural confirmation of 1-Methyl-2-(phenylthio)-1H-imidazole analogues.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound analogue, the spectrum can be divided into distinct regions. The protons on the imidazole (B134444) ring typically appear in the aromatic region, with their chemical shifts influenced by the electronic nature of the substituents. The methyl protons attached to the nitrogen atom (N-CH₃) characteristically appear as a singlet in the upfield region. The protons of the phenylthio group will also resonate in the aromatic region, often showing complex splitting patterns depending on the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the imidazole ring resonate at specific chemical shifts, with the C2 carbon, bonded to both a nitrogen and the sulfur atom, showing a characteristic downfield shift. The methyl carbon of the N-CH₃ group appears in the upfield aliphatic region. The carbons of the phenylthio group will have distinct signals in the aromatic region, which can be used to confirm the substitution pattern. For the closely related compound, 1-methyl-2-imidazolethiol, the experimental and theoretical ¹³C NMR chemical shifts have been reported and provide a basis for comparison nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
ProtonPredicted Chemical Shift (ppm)
N-CH₃~3.5 - 4.0
Imidazole H4/H5~6.8 - 7.5
Phenyl-H (ortho, meta, para)~7.2 - 7.6
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
CarbonPredicted Chemical Shift (ppm)
N-CH₃~30 - 35
Imidazole C4/C5~120 - 130
Imidazole C2~140 - 150
Phenyl C (ipso)~130 - 135
Phenyl C (ortho, meta, para)~125 - 130

Multidimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound analogues.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, COSY spectra can confirm the connectivity between adjacent protons on the imidazole ring and within the phenyl ring of the phenylthio group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For example, the proton signal of the N-methyl group will show a correlation to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For example, the N-methyl protons would be expected to show correlations to the C2 and C5 carbons of the imidazole ring, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for establishing stereochemistry and conformation. In the case of this compound analogues, NOESY can reveal through-space interactions between the N-methyl protons and the protons of the phenylthio group, providing insights into the preferred orientation of the phenyl ring relative to the imidazole ring.

Advanced NMR Techniques for Dynamic Studies

The phenylthio group in this compound can exhibit restricted rotation around the C-S bond, leading to dynamic processes that can be studied by advanced NMR techniques. Variable temperature (VT) NMR is a key method in this regard. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and provides valuable information about the conformational dynamics of the molecule. Dynamic NMR studies have been successfully applied to investigate restricted rotation and conformational isomerization in various imidazole derivatives researchgate.net.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, characteristic IR bands would be expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the imidazole and phenyl rings, and C-S stretching vibrations. The FT-IR spectrum of the related compound 1-methyl-2-imidazolethiol has been studied in detail, providing a reference for the vibrational modes of the 1-methylimidazole (B24206) core nih.gov.

Table 3: Characteristic FT-IR Bands for this compound Analogues.
Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (N-CH₃)2850 - 3000
C=C and C=N Ring Stretching1400 - 1600
C-N Stretching1250 - 1350
C-S Stretching600 - 800

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is based on the inelastic scattering of monochromatic light. It provides information that is complementary to FT-IR spectroscopy. Raman is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be useful for observing the C-S stretching vibration and the symmetric breathing modes of the aromatic rings. A combined FT-IR and FT-Raman study of 1-methyl-2-imidazolethiol has demonstrated the power of using both techniques for a comprehensive vibrational analysis nih.gov.

Table 4: Characteristic Raman Bands for this compound Analogues.
Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Imidazole Ring Breathing~1000 - 1200
Phenyl Ring Breathing~1000
C-S Stretching600 - 800

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For instance, the accurate mass of 1-Methyl-2-(methylsulfanyl)-1H-imidazole has been determined to be 128.0408. lgcstandards.com This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS is particularly valuable in the analysis of complex mixtures and for the confirmation of newly synthesized imidazole derivatives. nih.gov

Table 1: HRMS Data for an Exemplary Imidazole Analogue

CompoundMolecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Difference (ppm)
Pinacolyl 1H-imidazole-1-carboxylateC10H16N2O2196.1212196.12151.53

This table presents hypothetical HRMS data for a related imidazole derivative to illustrate the precision of the technique.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of imidazole derivatives is influenced by the nature and position of their substituents. researchgate.net For imidazole ribosides, fragmentation often involves the loss of small molecules like ammonia (B1221849) or carbon dioxide from the imidazole ring substituents, as well as cleavage of the ribose moiety. nih.gov In the case of protonated N-phenyl-3-(phenylthio)propanamides, a related class of compounds, collision-induced dissociation can lead to cleavage of the amide or C-S bond. nih.gov The fragmentation of the imidazole ring itself is not commonly observed. nih.gov

The study of fragmentation patterns helps in identifying the core structure and the nature of the substituents in novel this compound analogues.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For example, the crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with specific unit cell dimensions. eurjchem.com Similarly, the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole was found to be monoclinic, with the analysis also detailing the dihedral angle between the benzene (B151609) and imidazole rings. nih.gov

These studies often reveal the presence of intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. eurjchem.comnih.gov The data obtained from X-ray crystallography are vital for computational modeling and for understanding the structure-activity relationships of these compounds.

Table 2: Crystallographic Data for an Imidazole Analogue

ParameterValue
Compound4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)15.673(3)
b (Å)4.7447(8)
c (Å)17.615(3)
β (°)99.067(17)
Volume (Å3)1293.6(4)

This table presents crystallographic data for a related benzimidazole (B57391) derivative to exemplify the detailed structural information obtained from X-ray analysis. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry. For instance, in the synthesis of novel tetrasubstituted imidazole compounds, elemental analysis was used to confirm the percentage composition of carbon, hydrogen, nitrogen, and oxygen. researchgate.net

Table 3: Elemental Analysis Data for a Tetrasubstituted Imidazole Derivative

ElementCalculated (%)Obtained (%)
C79.5779.51
H5.145.11
N7.147.08
O8.158.03

This table shows a comparison of calculated and obtained elemental analysis data for the compound C26H20N2O2, demonstrating the verification of its elemental composition. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Methyl 2 Phenylthio 1h Imidazole Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, providing a theoretical framework to examine the distribution of electrons within a molecule and the associated energies. These calculations are essential for predicting molecular geometry, stability, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. chemrxiv.orgchemrxiv.org DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. nih.gov This approach is widely used to determine the optimized geometry, electronic properties, and thermodynamic parameters of molecules in their ground state. mdpi.comnih.gov

For imidazole-based systems, DFT calculations, often using hybrid functionals like B3LYP, have been successfully employed to optimize molecular structures and compute properties such as dipole moments and energies of formation. plos.orgorientjchem.org The optimized geometry corresponds to the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are foundational for understanding the molecule's steric and electronic characteristics.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for molecular orbital theory but has a significant limitation: it neglects electron correlation, which is the interaction between individual electrons. wikipedia.orgnumberanalytics.com This omission can lead to inaccuracies, particularly in calculating reaction energies and describing bond-breaking processes. numberanalytics.com

To address this, a variety of post-Hartree-Fock methods have been developed to incorporate electron correlation and achieve higher accuracy. wikipedia.orgnumberanalytics.comuba.arresearchgate.net These methods include:

Møller–Plesset Perturbation Theory (MP2, MP3, MP4): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org

Configuration Interaction (CI): CI improves upon the HF wavefunction by including contributions from excited electronic states, creating a more accurate representation of the true electronic state. wikipedia.org

Coupled Cluster (CC) Theory: This is a highly accurate and widely used post-HF method that accounts for electron correlation by including exponential cluster operators in the wavefunction. researchgate.net

While computationally more demanding, these methods provide more reliable results for molecular properties and are crucial for applications requiring high precision. numberanalytics.comuba.ar

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy and shape of these orbitals are critical for predicting the outcome of chemical reactions. wikipedia.orgtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. wuxiapptec.comajchem-a.comacadpubl.eu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. ajchem-a.com This indicates a greater ease of intramolecular charge transfer. irjweb.com

For a related imidazole (B134444) derivative, DFT calculations at the B3LYP/6-311+G(d,P) level have determined the HOMO and LUMO energies. irjweb.com The energy gap was found to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com This relatively large gap suggests significant stability. irjweb.com

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
ΔE (HOMO-LUMO Gap)4.4871

Data based on calculations for a related imidazole derivative at the B3LYP/6-311+G(d,P) level of theory. irjweb.com

Fukui functions are reactivity indices derived from DFT that help identify the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This analysis is invaluable for predicting the regioselectivity of electrophilic, nucleophilic, and radical attacks.

The key Fukui functions are:

f+(r): Predicts the site for nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): Predicts the site for electrophilic attack (electron donation). The atom with the highest f- value is the most susceptible to attack by an electrophile.

f0(r): Predicts the site for radical attack.

By mapping these functions onto the molecular structure, a detailed picture of local reactivity emerges, allowing for precise predictions of how the molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. nih.govacadpubl.eu This analysis provides a quantitative description of charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. acadpubl.euresearchgate.net

The core of NBO analysis involves examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific charge delocalization. acadpubl.eu

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kJ/mol)
LP(1) N1π(C2-N3)150.21
LP(1) N3π(C4-C5)85.45
π(C4-C5)π(C2-N3)65.78
π(C2-N3)π(C4-C5)59.12

Illustrative E(2) values for key intramolecular interactions in a related imidazole system. Actual values for 1-Methyl-2-(phenylthio)-1H-imidazole would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

A typical MD simulation protocol for a molecule like this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions. The system undergoes an energy minimization process to remove any unfavorable starting conformations, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's laws of motion over a period of time, often on the scale of nanoseconds to microseconds.

Conformational Analysis:

The primary goal of using MD simulations for conformational analysis is to explore the potential energy surface of the molecule and identify its stable and low-energy conformations. For this compound, key conformational features would include the rotational freedom around the C-S and S-phenyl bonds. Analysis of the simulation trajectory would reveal the preferred dihedral angles and the energy barriers between different conformational states.

Several parameters are typically analyzed to understand the conformational dynamics:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom and indicates the fluctuation of its position around its average location. This analysis would highlight the more flexible regions of this compound, such as the phenylthio group, compared to the more rigid imidazole ring.

Radius of Gyration (Rg): This value provides an indication of the compactness of the molecule's structure over time. Changes in Rg can signify conformational transitions to more extended or compact shapes.

Solvent Effects:

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be used to predict its physicochemical properties and biological activity. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies. For this compound, while specific QSAR studies are not prominently documented, the calculation of these descriptors would be a crucial first step in predicting its reactivity and potential biological targets. Density Functional Theory (DFT) is a common computational method used to calculate these properties.

Key quantum chemical descriptors that would be relevant for this compound include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / (2η)).

By calculating these descriptors for this compound and a series of related compounds with known biological activities, a QSAR model could be developed. This model would be a mathematical equation that correlates the variations in the descriptors with the changes in biological activity, providing a valuable tool for designing new, more potent analogues.

Applications of 1 Methyl 2 Phenylthio 1h Imidazole in Synthetic Chemistry and Catalysis

Role as a Precursor in Total Synthesis of Complex Natural Products

The imidazole (B134444) nucleus is a fundamental building block in a vast array of natural products, including the amino acid histidine, histamine, and purine (B94841) bases in DNA. Consequently, synthetic chemists frequently employ functionalized imidazoles as key intermediates in the total synthesis of complex bioactive molecules. While specific, documented examples of 1-Methyl-2-(phenylthio)-1H-imidazole as a direct precursor in the total synthesis of a named natural product are not extensively reported in readily available literature, its structural components make it a plausible candidate for such endeavors.

The synthesis of imidazole derivatives is a mature field of organic chemistry, with methods available to construct the ring and subsequently functionalize it. asianpubs.org The 1-methyl and 2-phenylthio groups on the target molecule offer distinct handles for chemical manipulation. The phenylthio group, for instance, can be a target for oxidation to sulfoxides or sulfones, or potentially be cleaved or replaced, allowing for further elaboration of the molecular structure. This versatility is crucial in the multi-step sequences characteristic of total synthesis.

Utility as a Ligand in Metal-Catalyzed Reactions

Imidazole derivatives are highly valued as N-donor ligands in organometallic chemistry and catalysis. researchgate.net The nitrogen atom at the 3-position of the 1-methylimidazole (B24206) ring possesses a lone pair of electrons that is readily available for coordination to a metal center. This ability to stabilize metal complexes is fundamental to their application in catalysis. The sulfur atom of the phenylthio group in this compound could potentially act as a second coordination site, allowing the molecule to function as a bidentate N,S-ligand, which can influence the geometry and reactivity of the resulting metal complex.

The formation of transition metal complexes with imidazole-based ligands is well-established. jocpr.comnih.gov These complexes are typically synthesized by reacting the imidazole derivative with a suitable metal salt, such as those of copper(II), nickel(II), zinc(II), or silver(I). nih.gov The coordination of the ligand to the metal center is confirmed through various spectroscopic and analytical techniques.

For instance, in the characterization of metal complexes with benzimidazole-derived ligands, Fourier-transform infrared (FT-IR) spectroscopy shows a characteristic shift in the C=N imine group vibration upon coordination to the metal. nih.gov Similarly, for this compound, coordination via the N-3 nitrogen would be expected to alter the vibrational frequencies of the imidazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, although its use can be complicated if the metal center is paramagnetic. For diamagnetic metals like Zn(II), ¹H and ¹³C NMR can show distinct shifts in the signals of the protons and carbons near the coordination site. The formation of new bonds between the metal and the ligand's donor atoms (e.g., M-N, M-S) can sometimes be observed in the far-IR region. nih.gov

Table 1: Typical Spectroscopic Data for Imidazole-Based Ligands and Their Metal Complexes Data is generalized from related benzimidazole (B57391) complex studies. nih.gov

Spectroscopic TechniqueFree Ligand (Typical Value)Metal Complex (Typical Change)Information Gained
FT-IR (ν C=N)~1630 cm⁻¹Shifts down by 6-35 cm⁻¹Indicates coordination of the imine nitrogen to the metal center.
Far-IR (ν M-N)N/AAppears at ~440 cm⁻¹Direct evidence of the metal-nitrogen bond formation.
¹H NMR (Imidazole Protons)Characteristic chemical shiftsShift upon coordination (for diamagnetic metals)Confirms ligand is part of the complex in solution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstone transformations in modern organic synthesis for forming carbon-carbon bonds. The performance of these reactions is critically dependent on the ligand coordinated to the palladium center. Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from them, are highly effective in this context. However, simple N-donor imidazole ligands have also been successfully employed.

Novel palladium-imidazole catalytic systems have been developed that show high activity in Suzuki cross-coupling reactions. researchgate.net These systems, formed from commercially available imidazoles and palladium sources, can effectively catalyze the coupling of aryl bromides with phenylboronic acid at mild temperatures and with short reaction times. researchgate.net The steric and electronic properties of the imidazole ligand influence the catalytic activity. Given its structure, this compound could serve as an effective ligand in such systems, potentially stabilizing the active palladium species and facilitating the catalytic cycle. The use of functionalized supports, such as imidazole-functionalized metal-organic frameworks (MOFs), to anchor palladium clusters has also proven to be a highly efficient strategy for Suzuki coupling reactions, highlighting the importance of the imidazole moiety in catalyst design. frontiersin.org

Table 2: Representative Suzuki Coupling Reaction Catalyzed by a Palladium-Imidazole System Data adapted from related studies on Pd-catalyzed reactions. frontiersin.orgwhiterose.ac.uk

Aryl HalideBoronic AcidCatalyst SystemYield (%)
BromobenzenePhenylboronic acidPd(0) on Imidazole-Functionalized Support>99
4-BromotoluenePhenylboronic acidPd(0) on Imidazole-Functionalized Support98
4-BromoanisolePhenylboronic acidPd(0) on Imidazole-Functionalized Support96
2,4-Dibromopyridinep-Fluorophenylboronic acidPd-PEPPSI ComplexVariable (site-selective)

The creation of chiral molecules with high enantiomeric purity is a central goal of organic synthesis. Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is the most elegant approach to this challenge. Imidazole-containing structures are often used as scaffolds for the design of new chiral ligands. For example, imidazole structures can serve as precursors for the synthesis of asymmetric N-heterocyclic carbene (NHC) ligands, which are highly effective in a range of metal-catalyzed asymmetric transformations. wisconsin.edu

While direct applications of this compound in asymmetric catalysis are not widely reported, related structures have been utilized. For instance, the asymmetric synthesis of novel acetamides has been described using precursors containing a (1H-benzo[d]imidazol-2-ylthio) moiety. nih.gov In that work, chiral amines were synthesized via asymmetric reduction and then coupled with the thiobenzimidazole fragment. This demonstrates that the thioether linkage attached to a heterocyclic core is compatible with synthetic routes to chiral molecules and that such scaffolds can be incorporated into larger, stereochemically complex structures.

Function as an Organocatalyst or Promoter

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. The imidazole ring is amphoteric and contains both a basic, pyridine-like nitrogen and a non-basic, pyrrole-like nitrogen. ias.ac.in This combination of properties allows simple imidazole to act as a nucleophilic or general base catalyst in various reactions.

For example, imidazole has been employed as an efficient organocatalyst (at 20 mol%) for the one-pot, multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in The moderate basicity and catalytic properties of imidazole help to promote the reaction while minimizing the formation of byproducts. It is plausible that this compound could function similarly as an organocatalyst. The methyl group at the N-1 position would prevent it from acting as a proton shuttle in the same way as unsubstituted imidazole, but the N-3 nitrogen retains its basic and nucleophilic character, allowing it to potentially catalyze reactions such as acyl transfers or condensation reactions.

Integration into Advanced Materials and Polymers

The unique electronic and physical properties of the imidazole ring have led to its incorporation into advanced materials and polymers. Poly(benzimidazole)s are known for their high thermal stability, and research into related polymer architectures is active.

Closely related structures to this compound have been integrated into novel donor-acceptor conjugated copolymers for photovoltaic applications. Specifically, copolymers containing a 1-methyl-2-phenyl-imidazole moiety fused to the polymer backbone have been synthesized and characterized. mdpi.com The presence of this permanent dipole-bearing imidazole group was found to have a measurable effect on the polymer's properties, including its optical band gap, ionization potential, and exciton (B1674681) binding energy. mdpi.com These modifications are beneficial for the performance of bulk heterojunction solar cells.

Furthermore, modifying poly(benzimidazole imide)s by substituting the N-H proton of the imidazole ring with a phenyl group (N-phenyl) has been shown to significantly improve the material's properties. nih.govresearchgate.netsemanticscholar.org This substitution reduces the polymer's affinity for water, addressing a key issue of high water absorption in traditional poly(benzimidazole)s, while maintaining excellent thermal stability with a high glass-transition temperature. nih.govresearchgate.netsemanticscholar.org These findings suggest that incorporating the this compound unit into polymer chains could be a viable strategy for tuning the electronic, optical, and physical properties of advanced materials for applications in organic electronics or high-performance plastics.

Table 3: Properties of Copolymers Containing 1-Methyl-2-phenyl-imidazole (MPI) Moieties Data adapted from a study on photovoltaic polymers. mdpi.com

PolymerMPI Group Present?Optical Band Gap (eV)Ionization Potential (IP) (eV)Exciton Binding Energy (Eb) (eV)
P2Yes1.574.920.22
P3No1.515.000.32
P4Yes1.554.940.26
P5No1.495.090.38

Design of Functional Polymers with Imidazole Moieties

There is no available research data on the incorporation of this compound into polymer chains to create functional materials. While studies on other imidazole-containing polymers exist, the specific properties and synthetic pathways involving this compound have not been reported.

Applications in Optoelectronic Materials

Similarly, the investigation of this compound for use in optoelectronic materials has not been documented. The electronic and photophysical properties that would make it a candidate for applications such as organic light-emitting diodes (OLEDs), solar cells, or sensors have not been a subject of published research.

Role in Corrosion Inhibition Mechanisms

The potential for this compound to act as a corrosion inhibitor has not been explored in the scientific literature. Studies on related imidazole-thiol and mercapto-imidazole compounds have shown promise in protecting various metals from corrosion. However, no data is available regarding the adsorption mechanisms, inhibition efficiency, or the nature of the protective film that could be formed by this compound.

Future Research Directions and Unexplored Avenues for 1 Methyl 2 Phenylthio 1h Imidazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole is geared towards methods that are not only efficient but also environmentally benign. Current research into related imidazole (B134444) compounds has highlighted several promising "green" chemistry approaches that could be adapted. asianpubs.orgasianpubs.org Future work will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key research avenues include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound in a single step. This approach, which has been successful for other thioimidazoles, enhances atom and step economy. durham.ac.uk A potential MCR strategy could involve the reaction of a methylamine (B109427) source, a glyoxal (B1671930) derivative, and thiophenol in the presence of a suitable catalyst.

Biorenewable Starting Materials: Investigating the use of unprotected carbohydrates as foundational building blocks, a strategy that has shown promise for producing diversely functionalized thioimidazoles. durham.ac.uk

Advanced Catalysis: Developing and employing novel catalysts, such as nanoparticles, to facilitate the synthesis under milder conditions. nih.gov For instance, ZnO nanoparticles have been shown to effectively catalyze the formation of benzimidazole (B57391) derivatives, suggesting their potential applicability. nih.gov

Green Solvents: Moving away from traditional volatile organic compounds towards more sustainable solvent systems like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions. asianpubs.orgasianpubs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies
StrategyPotential AdvantageKey Research Challenge
Multicomponent Reactions (MCRs)High atom economy, reduced purification stepsOptimization of reaction conditions and catalyst selection for high selectivity
Nano-CatalysisHigh efficiency, mild reaction conditions, catalyst recyclability nih.govPreventing catalyst leaching and deactivation over multiple cycles
Microwave/Ultrasound AssistanceDrastically reduced reaction times, improved yields researchgate.netScalability of the process for industrial applications
Use of Bio-renewable FeedstocksReduced reliance on fossil fuels, increased sustainability durham.ac.ukDeveloping efficient pathways from complex biomass to simple precursors

Exploration of Undiscovered Reactivity Patterns and Selectivity

The reactivity of this compound is not fully explored, offering a rich field for future chemical investigation. The molecule possesses several reactive sites: the imidazole ring, which is amphoteric, and the sulfur atom, which can be oxidized. thieme-connect.de

Future research could focus on:

Selective C-H Functionalization: Developing methods to selectively functionalize the C4 and C5 positions of the imidazole ring. This would allow for the synthesis of novel derivatives with tailored electronic and steric properties.

Oxidation of the Thioether: Investigating the controlled oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. Chiral sulfoxides, in particular, are valuable in medicinal chemistry, and developing enantioselective oxidation methods for this substrate would be a significant advancement. nih.gov

Metal-Catalyzed Cross-Coupling: Using the imidazole ring as a scaffold for cross-coupling reactions. The C-S bond itself could potentially be cleaved and functionalized, or the imidazole ring could be further substituted.

Nucleophilic Substitution of Hydrogen (SNH): Exploring reactions analogous to the C-H arylthiolation of 2H-imidazole N-oxides, which proceeds via an addition-elimination pathway. mdpi.com Adapting this type of methodology could provide new routes to functionalized imidazoles.

Table 2: Potential Reactive Sites and Future Research Focus
Reactive SitePotential TransformationUnexplored Avenue
Imidazole C4/C5 PositionsElectrophilic Aromatic SubstitutionRegioselective halogenation, nitration, or acylation
Sulfur AtomOxidationAsymmetric synthesis of chiral sulfoxide derivatives nih.gov
Imidazole N3 AtomCoordination/QuaternizationFormation of novel metal complexes or ionic liquids

Advanced Materials Science Applications and Composites

The unique combination of a polar, aromatic imidazole ring and a polarizable phenylthio group makes this compound an intriguing candidate for materials science applications. While specific applications are yet to be realized, related imidazole-containing polymers and materials provide a roadmap for future research. researchgate.net

Potential areas of exploration include:

Polymer Science: Incorporating the molecule as a monomer or additive in polymer synthesis. The imidazole moiety could enhance thermal stability or act as a ligand for metal ions within a polymer matrix, while the phenylthio group could increase the refractive index of the resulting material.

Coordination Polymers and MOFs: Utilizing the nitrogen atoms of the imidazole ring as coordinating sites for metal ions to construct metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis.

Corrosion Inhibitors: Investigating its potential as a corrosion inhibitor for metals. Heterocyclic compounds containing nitrogen and sulfur are known to be effective in this regard, as they can adsorb onto the metal surface and form a protective layer.

Organic Electronics: Exploring its use as a building block for organic semiconductors or as a host material in organic light-emitting diodes (OLEDs), leveraging the electronic properties of the coupled aromatic systems.

Integration with Supramolecular Chemistry and Self-Assembly Systems

The structure of this compound is well-suited for directing non-covalent interactions, which are the foundation of supramolecular chemistry. The imidazole ring can participate in hydrogen bonding and π-π stacking, making it a valuable tecton for designing self-assembling systems. nih.govresearchgate.net

Future research directions in this area could involve:

Crystal Engineering: Studying the crystallization behavior of the compound and its derivatives to form predictable, ordered solid-state structures. This involves controlling intermolecular interactions like C-H···N hydrogen bonds and π-π stacking between the phenyl and imidazole rings.

Surface Self-Assembly: Investigating the ability of the molecule to form self-assembled monolayers (SAMs) on surfaces, such as gold (via the sulfur atom) or silver. nih.gov Such ordered surfaces could have applications in nanoscience and electronics.

Host-Guest Chemistry: Designing macrocyclic hosts that can selectively bind this compound or, conversely, using the molecule itself as a guest within larger host systems.

Supramolecular Gels: Exploring the potential of derivatives to act as low-molecular-weight gelators, forming gels through self-assembly in organic solvents.

Synergistic Approaches in Multicomponent Systems

Beyond its synthesis, this compound can be envisioned as a key component in more complex chemical systems where its properties act in synergy with other molecules.

Unexplored avenues include:

Building Block in MCRs: Employing the compound as a reactive scaffold in new multicomponent reactions to rapidly generate molecular complexity. durham.ac.uk Its pre-installed functional groups could guide subsequent transformations, leading to diverse molecular libraries.

Synergistic Catalysis: Using the molecule as a ligand in transition metal catalysis. The imidazole nitrogen could coordinate to a metal center, while the phenylthio group could modulate the catalyst's electronic properties or provide a secondary binding site for a substrate, leading to enhanced reactivity or selectivity.

Co-crystals and Eutectics: Investigating the formation of co-crystals with other active pharmaceutical ingredients (APIs) or functional molecules. This could lead to new materials with improved physical properties, such as solubility or stability.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 1-Methyl-2-(phenylthio)-1H-imidazole?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-Methyl-2-(phenylthio)-1H-benzo[d]imidazole was synthesized via a copper-catalyzed reaction, yielding a product with a melting point of 65–67 °C. Characterization includes:

  • 1H NMR (500 MHz, CDCl3): Peaks at δ 7.61–7.57 (m, 2H, aromatic), 3.78 (s, 1H, CH3).
  • 13C NMR (126 MHz, CDCl3): Signals at δ 146.5 (C-S), 135.2 (aromatic quaternary C), and 32.9 (CH3) .
    Purification often employs column chromatography with solvents like ethyl acetate/petroleum ether. Advanced Pd-catalyzed cross-coupling can introduce aryl groups for structural diversification .

Basic: How can spectroscopic techniques validate the structure of this compound derivatives?

Methodological Answer:
Beyond NMR, IR spectroscopy identifies functional groups (e.g., C-S stretches at ~600–700 cm⁻¹). Elemental analysis confirms purity by matching calculated vs. experimental C/H/N/S percentages (e.g., C: 76.64% calc. vs. 76.89% obs. in derivatives) . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for phenanthroimidazole analogs .

Advanced: What strategies address regioselectivity challenges in synthesizing trisubstituted imidazole derivatives?

Methodological Answer:
Regioselective synthesis leverages controlled N-alkylation and isomerization. For instance, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole undergoes isomerization to a 1,2,4-trisubstituted derivative when reacted with methyl triflate. Slow addition of Meerwein's salt minimizes isomerization, favoring 1,2,5-trisubstitution. Post-synthetic modifications (e.g., Suzuki coupling) further diversify substituents . Computational modeling (e.g., DFT) aids in predicting regiochemical outcomes .

Advanced: How can computational methods like CoMSIA guide the design of bioactive imidazole analogs?

Methodological Answer:
Comparative Molecular Similarity Indices Analysis (CoMSIA) models correlate structural features with bioactivity. For imidazole-based antiepileptics, CoMSIA revealed steric and electrostatic fields critical for potency (pED50 values). Key steps include:

  • Training/Test Set Division : 34 compounds for training, 10 for validation.
  • 3D-QSAR : Electrostatic contributions (~45%) dominate over steric (~30%) in MES test models .
    These insights prioritize substituents at the phenylthio group for enhanced binding to targets like Jak2 .

Advanced: What role does molecular docking play in evaluating imidazole derivatives as kinase inhibitors?

Methodological Answer:
Docking studies (e.g., with AutoDock Vina) predict binding modes to kinase domains. For Jak2 inhibitors, 1-methyl-1H-imidazole derivatives showed hydrogen bonding with Leu855 and hydrophobic interactions with the ATP-binding pocket. Binding affinity scores (ΔG < -8 kcal/mol) correlate with cellular IC50 values. Validation via MD simulations assesses stability over 100 ns trajectories . Experimental validation includes in vitro kinase assays using purified Jak2 .

Basic: How are imidazole derivatives analyzed for potential antifungal or antimicrobial activity?

Methodological Answer:

  • In Vitro Assays : Broth microdilution (MIC determination) against Candida spp. or Aspergillus.
  • Structural Analogs : Fenticonazole nitrate (a phenylthio-containing imidazole) exhibits activity via CYP51 inhibition, validated by time-kill kinetics and ergosterol biosynthesis assays .
  • ADMET Analysis : Computational tools (e.g., SwissADME) predict logP (<5) and BBB permeability to prioritize candidates .

Advanced: How do electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:
Electron-withdrawing groups (e.g., -NO2) at the para position of the phenylthio moiety increase electrophilicity, enhancing reactivity in cross-couplings. Hammett σ constants quantify substituent effects: σₚ-NO₂ = +1.27 vs. σₚ-CH₃ = -0.17. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying substituents) confirms these trends. DFT calculations (e.g., NBO analysis) further elucidate charge distribution .

Basic: What are common pitfalls in interpreting NMR data for imidazole derivatives, and how are they resolved?

Methodological Answer:

  • Tautomerism : 1H-imidazoles exhibit annular tautomerism, resolved by low-temperature NMR (-40°C) or derivatization (e.g., N-methylation).
  • Overlapping Peaks : Use of 2D NMR (HSQC, HMBC) clarifies connectivity. For example, HMBC correlations between CH3 (δ 3.78) and C-S (δ 146.5) confirm substitution patterns .
  • Dynamic Effects : Rotational barriers in arylthio groups cause splitting; VT-NMR (variable temperature) identifies conformational exchange .

Advanced: What advanced spectroscopic techniques are used for conformational analysis of imidazole derivatives?

Methodological Answer:

  • Solid-State NMR : Probes crystal packing effects, as seen in phenanthroimidazole derivatives with π-π stacking .
  • Raman Spectroscopy : Detects C-S vibrational modes (~650 cm⁻¹) sensitive to electronic environments .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur oxidation states (e.g., S⁰ in phenylthio vs. S⁺ in sulfones) post-modification .

Advanced: How can structural modifications enhance the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • LogP Optimization : Introducing polar groups (e.g., -OH, -COOCH3) reduces logP from ~4.5 to <3, improving solubility.
  • Metabolic Stability : Fluorination at para positions (e.g., 4-F-C6H4) blocks CYP450-mediated oxidation, validated via microsomal stability assays .
  • Prodrug Strategies : Esterification of carboxylic acid derivatives enhances oral bioavailability, as demonstrated for imidazole-based antivirals .

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